molecular formula C11H16N4O2 B3006765 1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2201063-02-5

1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B3006765
CAS No.: 2201063-02-5
M. Wt: 236.275
InChI Key: CLIWYJYVXKHXAT-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in chemical modifications . The compound 1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole features a triazole core substituted with a methyl group linked to an azetidine ring (4-membered nitrogen heterocycle), which is further functionalized with an oxolane-2-carbonyl moiety (tetrahydrofuran-derived carbonyl group).

Properties

IUPAC Name

oxolan-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(10-2-1-5-17-10)14-6-9(7-14)8-15-4-3-12-13-15/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIWYJYVXKHXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, supported by various studies and findings.

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 2201063-02-5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,3-triazole compounds, some demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus4 µg/mL
This compoundTBD

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. These studies often focus on the compound's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.

The compound is hypothesized to induce apoptosis and cell cycle arrest in cancer cells by inhibiting TS activity. This inhibition leads to reduced levels of deoxythymidine triphosphate (dTTP), ultimately impairing DNA replication.

Case Study: Thymidylate Synthase Inhibition

In a comparative study involving various triazole derivatives:

  • IC50_{50} values ranged from 1.95 to 4.24 µM for the tested compounds.
  • The standard drug Pemetrexed exhibited an IC50_{50} value of 7.26 µM, indicating that some triazole derivatives are more potent than established chemotherapeutics .

Comparative Analysis with Other Triazoles

The biological activities of this compound can be compared with other known triazole compounds:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50_{50})
This compoundModerate4.24 µM
CarboxyamidotriazoleHighSynergistic with Sorafenib
Other Triazole DerivativesVariesVaries

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1H-1,2,3-Triazole Derivatives

Compound Name Substituents on Triazole Core Additional Functional Groups Key Structural Notes Reference
Target Compound Methyl-(azetidin-3-yl)methyl Oxolane-2-carbonyl Azetidine and oxolane enhance rigidity
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole 4-Methoxybenzyl, phenyl Methoxy group Planar aryl groups dominate
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Chloro-4-fluorophenyl, diethoxymethyl Halogenated aryl, ether Bulky substituents reduce solubility
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (3-Ethyloxetan-3-yl)methyl Oxetane, carboxylic acid Oxetane improves metabolic stability
1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid Azetidin-3-yl, tert-butoxycarbonyl BOC-protected amine, carboxylic acid BOC group aids in synthetic intermediates

Key Observations :

  • The target compound’s azetidine and oxolane groups introduce conformational rigidity and polar interactions, distinguishing it from aryl-dominated analogs (e.g., 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole) .
  • Bulky substituents (e.g., diethoxymethyl in ) may hinder target binding, whereas the oxolane’s ether oxygen could enhance solubility compared to halogenated derivatives.
  • Carboxylic acid-functionalized triazoles (e.g., ) offer sites for salt formation or covalent conjugation, unlike the target compound’s neutral oxolane group.

Key Observations :

  • Triazoles with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit strong enzyme inhibition, suggesting the target’s oxolane carbonyl may similarly enhance binding.
  • Antitumor activity correlates with planar substituents (e.g., thiadiazole in ), whereas the target’s azetidine-oxolane system may favor selective receptor modulation.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The oxolane group in the target compound likely improves aqueous solubility compared to nonpolar aryl derivatives (e.g., ).
  • Metabolic Stability : Oxetane-containing analogs (e.g., ) show resistance to oxidative metabolism, suggesting the target’s oxolane may confer similar stability.

Q & A

Basic: What synthetic strategies are employed for constructing the 1,2,3-triazole core in this compound?

Answer:
The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method ensures regioselectivity for 1,4-substituted triazoles under mild conditions (room temperature, aqueous/organic solvent mixtures). Key steps include:

  • Preparation of an azide precursor (e.g., alkyl/aryl azides).
  • Reaction with a terminal alkyne (e.g., propargyl derivatives) using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Purification via column chromatography or crystallization.
    This method is favored for its high yields (>95%) and compatibility with sensitive functional groups like the oxolane-2-carbonyl and azetidine rings .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., triazole CH, azetidine methylene, oxolane carbonyl).
    • 2D NMR (COSY, HSQC) : Resolves connectivity and stereochemistry.
  • Mass spectrometry (ESI-TOF) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration using programs like SHELXL for refinement. For example, anisotropic displacement parameters and hydrogen bonding networks are analyzed to validate the crystal structure .

Advanced: How can researchers address discrepancies in regioselectivity during triazole synthesis?

Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is critical for bioactivity. Mitigation strategies include:

  • Catalyst optimization : Use Cu(I) (for 1,4) vs. Ru(II) (for 1,5).
  • Reaction monitoring : Track intermediates via HPLC-MS to detect side products.
  • Computational modeling : DFT studies predict thermodynamic favorability of regioisomers under varying conditions (solvent polarity, temperature).
    For example, adjusting solvent polarity (DMSO vs. THF) can shift equilibrium toward the desired isomer .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding modes to enzymes/receptors (e.g., kinases). The triazole’s π-π stacking and hydrogen bonding with active sites are prioritized.
  • DFT calculations (Gaussian 09) : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability.
  • MD simulations (GROMACS) : Assess conformational dynamics in solvated environments (e.g., water-lipid bilayers) for membrane permeability studies .

Advanced: How does the oxolane-2-carbonyl group influence the compound’s stability under physiological conditions?

Answer:
The oxolane (tetrahydrofuran) ring enhances metabolic stability by:

  • Reducing oxidative degradation : Saturated rings resist CYP450-mediated oxidation.
  • Improving solubility : The carbonyl group increases polarity, enhancing aqueous solubility (logP ~1.5–2.0).
    Experimental validation :
  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Plasma stability assays : Incubation in human plasma (37°C, 24 hrs) quantifies hydrolysis rates .

Advanced: How to resolve contradictions in spectroscopic data for azetidine ring conformation?

Answer:
Azetidine puckering (chair vs. envelope) affects bioactivity. Contradictions arise from:

  • Dynamic NMR : Low-temperature ¹H NMR (-40°C) slows ring inversion, resolving split signals.
  • X-ray crystallography : SHELXL-refined structures (R-factor <5%) provide static conformation data.
  • VT-IR : Temperature-dependent IR identifies vibrational modes linked to ring strain .

Basic: What analytical techniques quantify purity and byproduct formation?

Answer:

  • HPLC-DAD : Uses C18 columns (ACN/water gradient) to separate impurities (e.g., unreacted azides/alkynes).
  • LC-MS/MS : Detects trace byproducts (e.g., 1,5-triazole regioisomers) at ppm levels.
  • Elemental analysis : Validates C, H, N content (±0.3% theoretical vs. experimental) .

Advanced: What strategies optimize yield in multi-step syntheses involving azetidine functionalization?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for azetidine amines during triazole coupling.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) for azide-alkyne cycloaddition.
  • Flow chemistry : Enhances reproducibility in scale-up (e.g., 10 mg → 1 g) by controlling exothermic steps .

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